2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide
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Overview
Description
2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide is an organic compound that features both an aminophenyl group and a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide typically involves the reaction of 3-aminophenylacetic acid with naphthalen-1-ylmethanamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions for electrophilic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)-N-[(naphthalen-2-yl)methyl]acetamide
- 2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide
- 2-(3-Aminophenyl)-N-[(naphthalen-1-yl)ethyl]acetamide
Uniqueness
2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific fields.
Properties
CAS No. |
602329-00-0 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(3-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N2O/c20-17-9-3-5-14(11-17)12-19(22)21-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-11H,12-13,20H2,(H,21,22) |
InChI Key |
FNYJBJLZJIHJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)CC3=CC(=CC=C3)N |
Origin of Product |
United States |
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